An In-Depth Technical Guide to 2-(3-Bromophenyl)-1,3-benzoxazole
An In-Depth Technical Guide to 2-(3-Bromophenyl)-1,3-benzoxazole
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(3-Bromophenyl)-1,3-benzoxazole (CAS No. 99586-31-9). It provides in-depth information on its chemical properties, synthesis, applications, and analytical characterization, grounded in established scientific principles and methodologies.
Introduction and Strategic Importance
2-(3-Bromophenyl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a 3-bromophenyl group. The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities.[1][2] This core is often considered an isostere of natural nucleic bases like guanine and adenine, allowing for effective interactions with biological macromolecules.[2]
The strategic placement of a bromine atom on the phenyl ring significantly enhances the molecule's utility. Bromine can act as a leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a reactive handle for the synthesis of more complex derivatives. This makes 2-(3-Bromophenyl)-1,3-benzoxazole a valuable intermediate or building block for creating libraries of novel compounds for drug discovery and materials science applications.[3][4] Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][6][7]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 99586-31-9 | [][9] |
| Molecular Formula | C₁₃H₈BrNO | [] |
| Molecular Weight | 274.11 g/mol | [] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 136-138°C | [] |
| Boiling Point (Predicted) | 349.9 ± 25.0°C | [] |
| Density (Predicted) | 1.514 ± 0.06 g/cm³ | [] |
| SMILES | C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br | [] |
| InChI Key | KHEXVASQRAJENK-UHFFFAOYSA-N | [] |
Synthesis and Mechanistic Rationale
The most common and efficient method for synthesizing 2-aryl-benzoxazoles is the condensation reaction between a 2-aminophenol and a corresponding benzoic acid or its derivative.[10] Polyphosphoric acid (PPA) is frequently used as both a solvent and a cyclizing/dehydrating agent in this process.[11]
Workflow for Synthesis of 2-(3-Bromophenyl)-1,3-benzoxazole
Caption: Synthesis workflow from reactants to purified product.
Detailed Experimental Protocol
Rationale: This protocol employs the robust Phillips condensation method. 2-Aminophenol serves as the source for the benzoxazole's benzene ring and heteroatoms (N and O). 3-Bromobenzoic acid provides the 2-aryl substituent. Polyphosphoric acid (PPA) is the medium of choice as it acts as a Brønsted acid catalyst to activate the carboxylic acid carbonyl group towards nucleophilic attack by the amino group of 2-aminophenol, and subsequently facilitates the dehydrative cyclization to form the stable oxazole ring. Heating under an inert nitrogen atmosphere prevents oxidative side reactions.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-aminophenol (1.0 eq) and 3-bromobenzoic acid (1.05 eq).
-
Reaction Medium: Under a gentle stream of nitrogen, add polyphosphoric acid (PPA) (approx. 10 times the weight of 2-aminophenol) to the flask. The PPA acts as both the solvent and the catalyst.
-
Heating: Begin stirring the mixture and slowly heat the reaction to 150-180°C.[11] Maintain this temperature for 3-5 hours. The viscosity of the mixture will change as the reaction progresses.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 3:1 hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the mixture to cool to approximately 80-90°C. Carefully and slowly pour the viscous mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization and Filtration: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7. The crude solid product is then collected by vacuum filtration and washed thoroughly with water.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Validation: The purity and identity of the final compound must be confirmed by analytical techniques as described in Section 5.
Applications in Drug Discovery and Materials Science
The 2-(3-Bromophenyl)-1,3-benzoxazole scaffold is a versatile platform for developing novel molecules with significant therapeutic potential and material properties.
-
Anticancer Agents: The benzoxazole nucleus is a key component in many compounds evaluated for anticancer activity.[1][12] The 3-bromo substituent on the phenyl ring allows for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of derivatives that can be screened against various cancer cell lines, such as human colorectal carcinoma (HCT116).[1]
-
Antimicrobial and Antifungal Agents: Benzoxazole derivatives have been extensively studied for their antibacterial and antifungal properties.[1][13] New analogs can be synthesized from 2-(3-Bromophenyl)-1,3-benzoxazole to target multi-drug resistant strains of bacteria and fungi.[13][14]
-
Neurodegenerative and Inflammatory Diseases: The scaffold has been incorporated into molecules targeting neurological disorders and inflammation.[5][7] Its ability to be functionalized allows for the fine-tuning of properties like blood-brain barrier penetration or specific enzyme inhibition.
-
Materials Science: The aromatic and heterocyclic nature of the compound imparts fluorescence properties, making it a candidate for use in the development of organic light-emitting diodes (OLEDs) and fluorescent probes for biological imaging.[3][4]
Logical Flow for Derivative Synthesis in Drug Discovery
Caption: Use as a scaffold for generating diverse molecular libraries.
Spectroscopic and Analytical Characterization
To ensure the identity and purity of a synthesized compound, a combination of spectroscopic methods is required. This represents a self-validating system for any synthetic protocol.[5][15]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzoxazole ring and the bromophenyl ring will appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution.[16][17] |
| ¹³C NMR | Aromatic carbons will appear in the range of δ 110-165 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbons of the oxazole ring will be further downfield.[16][18] |
| Mass Spectrometry (MS) | The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight (274.11). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be present, showing peaks at M+ and M+2.[15] |
| FT-IR | Characteristic peaks for C=N stretching (around 1600-1650 cm⁻¹), C-O-C stretching (around 1200-1250 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹) are expected.[16] |
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.[9][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[20][21]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[19][20]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[9][21]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
ResearchGate. (n.d.). Market-available drugs with a benzoxazole moiety. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]
-
Indian Academy of Sciences. (2020). Synthesis and antibacterial activity of benzothiazole and benzoxazole-appended substituted 1,2,3-triazoles. Retrieved from [Link]
-
Chemistry Central Journal. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. Retrieved from [Link]
-
Chemchart. (n.d.). 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4). Retrieved from [Link]
-
Topics in Current Chemistry. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. PubMed. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Retrieved from [Link]
-
International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2023). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 73552-42-8: 2-(2-bromophenyl)-1,3-benzoxazole [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 99586-31-9|2-(3-Bromophenyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]
- 10. 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. biotech-asia.org [biotech-asia.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. fishersci.ie [fishersci.ie]
- 20. heynovachem.com [heynovachem.com]
- 21. fishersci.com [fishersci.com]
